4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Brand Name: Vulcanchem
CAS No.: 1142207-91-7
VCID: VC2298480
InChI: InChI=1S/C7H8N4OS/c8-6-9-5(10-7(13)11-6)4-2-1-3-12-4/h1-3,5H,(H4,8,9,10,11,13)
SMILES: C1=COC(=C1)C2NC(=S)NC(=N2)N
Molecular Formula: C7H8N4OS
Molecular Weight: 196.23 g/mol

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol

CAS No.: 1142207-91-7

Cat. No.: VC2298480

Molecular Formula: C7H8N4OS

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol - 1142207-91-7

Specification

CAS No. 1142207-91-7
Molecular Formula C7H8N4OS
Molecular Weight 196.23 g/mol
IUPAC Name 4-amino-2-(furan-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Standard InChI InChI=1S/C7H8N4OS/c8-6-9-5(10-7(13)11-6)4-2-1-3-12-4/h1-3,5H,(H4,8,9,10,11,13)
Standard InChI Key RDNQVJORYAHZNC-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2NC(=S)NC(=N2)N
Canonical SMILES C1=COC(=C1)C2NC(=S)NC(=N2)N

Introduction

Structural Characterization and Chemical Properties

Molecular Structure and Identification

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is characterized by its heterocyclic structure containing a 1,3,5-triazine core substituted with specific functional groups. According to commercial research reagent information, the compound has the following structural attributes :

  • Molecular formula: C₇H₆N₄OS

  • SMILES notation: C1=COC(=C1)C2NC(=S)NC(=N2)N

  • Key structural elements:

    • A 1,3,5-triazine core (six-membered ring with three nitrogen atoms)

    • An amino group (-NH₂) at position 4

    • A 2-furyl group (five-membered oxygen-containing aromatic ring) at position 6

    • A thiol group (-SH) at position 2

    • A 1,6-dihydro configuration indicating partial saturation

Physical and Chemical Properties

While comprehensive experimental data specific to 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol remains limited in the published literature, its properties can be reasonably predicted based on structural analysis and comparison with similar compounds. The compound is currently available primarily for research purposes, indicating its developmental status in scientific investigations .

PropertyPredicted CharacteristicStructural Basis
Molecular WeightApproximately 210 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureTypical for similar heterocyclic compounds
Solubility ProfileLikely moderate solubility in polar organic solvents; limited water solubilityBased on presence of polar functional groups and aromatic character
Chemical ReactivityActive thiol group capable of forming disulfide bonds and participating in nucleophilic reactionsThiol functionality at position 2
Functional Group ReactivityAmino group capable of participating in various derivatization reactionsPrimary amine at position 4

Synthesis Approaches and Methodologies

Green Chemistry Considerations

Recent advancements in the synthesis of heterocyclic compounds emphasize environmentally friendly approaches. Research on related heterocycles demonstrates the viability of green synthesis methods for compounds containing thiol groups. For example, 2-mercapto 5,6-dihydro-4H-1,3-thiazines have been successfully synthesized via thiol-involved cascade reactions in environmentally benign solvent systems such as EtOH/H₂O (1:1) using K₂CO₃ as the base .

The development of microwave-assisted reactions has shown particular promise, with studies indicating that "microwave-assisted reaction generally behaved more efficiently than that under routine heating conditions" . These approaches could potentially be adapted for the synthesis of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol, offering advantages such as:

  • Reduced reaction times

  • Improved yields

  • Minimized waste production

  • Enhanced energy efficiency

  • Simplified purification processes

Structure-Activity Relationship Analysis

Key Structural Features and Their Functional Significance

Structural FeaturePotential Functional Significance
1,3,5-Triazine CoreProvides a planar, nitrogen-rich scaffold that can engage in hydrogen bonding and π-stacking interactions with biological targets
Amino Group (-NH₂)Capable of hydrogen bond donation and participation in acid-base interactions; potential site for derivatization
2-Furyl MoietyContributes aromatic character and oxygen-mediated interactions; may enhance binding affinity through π-π stacking with biomolecular targets
Thiol Group (-SH)Highly reactive functional group capable of forming disulfide bonds, coordinating with metal ions, and participating in nucleophilic reactions
1,6-Dihydro ConfigurationIntroduces partial flexibility to the triazine ring, potentially affecting three-dimensional conformation and binding characteristics

Comparative Analysis with Related Compounds

Comparing 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol with structurally similar compounds provides insights into how specific structural variations might influence biological activity and physicochemical properties.

A comparison with 4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol is particularly informative:

Feature4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol4-Amino-6-(3-bromothiophen-2-YL)-1,3,5-triazine-2-thiol
Heterocyclic Substituent2-furyl (oxygen-containing)3-bromothiophen-2-yl (sulfur-containing with bromine)
Electronic PropertiesOxygen introduces higher electronegativity; different π-electron distribution"The bromothiophene unit enhances its electronic properties"
Steric ConsiderationsSmaller oxygen atom may affect molecular conformationLarger sulfur atom and bromine substituent create different spatial arrangement
LipophilicityGenerally lower due to oxygen presenceLikely higher due to sulfur and bromine content
Hydrogen Bonding PotentialOxygen provides hydrogen bond acceptor capabilitySulfur offers weaker hydrogen bond acceptor properties

Mechanisms of Action and Molecular Interactions

Structure-Based Drug Design Considerations

The structural features of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol present opportunities for rational modification to enhance desired properties. Key considerations for structure-based optimization include:

  • Modification of the furyl group to alter electronic properties and binding affinity

  • Derivatization of the amino group to modulate solubility and target specificity

  • Exploration of prodrug approaches utilizing the reactive thiol group

  • Investigation of isosteric replacements to optimize pharmacokinetic properties

  • Development of hybrid molecules incorporating additional pharmacophores

Future Research Directions

Synthesis Optimization

Future research should focus on developing efficient, scalable, and environmentally friendly synthesis methods for 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol. Promising approaches include:

  • Adaptation of green chemistry principles demonstrated effective for related heterocycles

  • Exploration of microwave-assisted synthetic routes to improve efficiency and yield

  • Development of one-pot cascade reactions to minimize isolation of intermediates

  • Investigation of flow chemistry techniques for continuous production

  • Application of computational methods to predict optimal reaction conditions

Biological Activity Screening

Comprehensive biological evaluation represents a critical research direction:

  • Broad-spectrum antimicrobial screening against diverse bacterial, fungal, and viral strains

  • Evaluation of anticancer activity against multiple cell lines with different tissue origins

  • Assessment of antithyroidal activity based on findings with related compounds

  • Investigation of potential immunomodulatory effects

  • Toxicity profiling to establish safety parameters

Structure-Activity Relationship Studies

Systematic modification of the 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol scaffold could yield valuable structure-activity relationship data:

  • Variation of the heterocyclic substituent (replacing furyl with other heterocycles)

  • Modification of the amino group (alkylation, acylation, or conversion to other nitrogen-containing groups)

  • Exploration of thiol derivatives (thioethers, disulfides, or sulfones)

  • Investigation of different degrees of saturation in the triazine ring

  • Development of hybrid molecules combining the triazine scaffold with other bioactive moieties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator